1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a fluorophenyl group, a keto group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its ability to bind to enzymes and receptors, while the keto and carboxylic acid groups facilitate its reactivity. The compound may inhibit or activate specific pathways, depending on its structure and the biological context.
Comparison with Similar Compounds
2-Fluorophenylacetic acid: Similar in structure but lacks the pyridine ring and keto group.
2-Fluorophenylboronic acid: Contains a boronic acid group instead of the carboxylic acid group.
Uniqueness: 1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its combination of a fluorophenyl group, a keto group, and a carboxylic acid group on a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H8FNO3 |
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Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-1-2-6-10(9)14-7-3-4-8(11(14)15)12(16)17/h1-7H,(H,16,17) |
InChI Key |
PBBAMCVOTRGZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C(C2=O)C(=O)O)F |
Origin of Product |
United States |
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